2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core.
Mechanism of Action
Target of Action
The primary targets of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine are various kinases, including epidermal growth factor receptor (EGFR) , vascular epidermal growth factor receptor (VEGFR) , and phosphatidylinositol 3-kinase (PI3K) . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . By blocking these kinases, the compound disrupts the signaling pathways they regulate, leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways through its inhibition of EGFR, VEGFR, and PI3K . The EGFR and VEGFR pathways are involved in cell growth and angiogenesis, respectively. The PI3K pathway is involved in cell survival and proliferation. By inhibiting these kinases, the compound disrupts these pathways, leading to anti-cancer effects .
Result of Action
The inhibition of EGFR, VEGFR, and PI3K by this compound leads to the disruption of cell signaling pathways, resulting in the inhibition of cancer cell growth and proliferation . This makes the compound a potential candidate for the development of new anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-2-methoxycarbonylthiophene with appropriate reagents. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to specific temperatures to facilitate the cyclization process. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of cost-effective raw materials and scalable processes. The synthesis can be optimized to enhance yield and purity, making it suitable for large-scale production. Techniques such as solvent recovery and reuse can also be employed to reduce overall production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including substitution, cyclization, and condensation reactions. These reactions are often facilitated by the presence of reactive chlorine and trifluoromethyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions typically involve heating the reactants in solvents such as xylene or toluene, often in the presence of desiccants like calcium chloride .
Major Products: The major products formed from the reactions of this compound include various thienopyrimidine derivatives. These derivatives can exhibit diverse biological activities and are often used as intermediates in the synthesis of more complex compounds .
Scientific Research Applications
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of kinase inhibitors, which are potential anticancer agents . The compound’s unique structure allows it to interact with various molecular targets, making it valuable in drug discovery and development.
In materials science, this compound is used in the design of organic light-emitting diodes (OLEDs). Its incorporation into iridium complexes has been shown to enhance the efficiency and stability of OLEDs, making it a promising material for optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine include other thienopyrimidine derivatives, such as 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
Uniqueness: What sets this compound apart from similar compounds is the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the compound’s ability to form stable complexes with metals, such as iridium, further distinguishes it from other thienopyrimidine derivatives .
Properties
CAS No. |
1442083-00-2 |
---|---|
Molecular Formula |
C7HCl2F3N2S |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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